Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-methyl-6-oxo-1H-pyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)6-8-7(2)4-5-9(12)11-8/h4-5H,3,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMJGYBVFIONOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175892 | |
| Record name | 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449412-81-0 | |
| Record name | 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449412-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridineacetic acid, 1,6-dihydro-3-methyl-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Pyridine-2-acetic Acid Derivative
- Starting Material: 3-methyl-6-oxo-1,6-dihydropyridine-2-acetic acid
- Reagents: Ethanol (solvent and reactant), acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Conditions: Reflux under anhydrous conditions to drive the esterification equilibrium toward product formation.
- Procedure: The acid is dissolved in ethanol with catalytic acid. The mixture is heated under reflux, typically for several hours, until the reaction reaches completion. The reaction progress is monitored by thin-layer chromatography (TLC) or other analytical methods.
- Workup: After cooling, the reaction mixture is neutralized, and the ester product is extracted using organic solvents, followed by purification via recrystallization or chromatography.
Alternative Synthetic Routes
- Condensation Reactions: Some literature suggests that condensation between pyridine derivatives and appropriate α-halo esters or esters with activated leaving groups can be used to attach the acetate moiety at position 2.
- Catalytic Methods: Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate ester bond formation under milder conditions.
- Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors can be employed to improve reaction control, yield, and purity, minimizing side reactions and human error.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 60–80 °C (reflux of ethanol) | Ensures sufficient energy for esterification |
| Catalyst | Concentrated sulfuric acid or p-TsOH (0.1–0.5 equiv) | Acid catalysis to activate carboxyl group |
| Reaction Time | 4–12 hours | Dependent on substrate and catalyst efficiency |
| Solvent | Ethanol (excess) | Acts as reactant and solvent |
| Workup | Neutralization with sodium bicarbonate; extraction with ethyl acetate or dichloromethane | Purification steps to isolate product |
Analysis of Preparation Methods
Yield and Purity
- Reported yields for similar pyridine esterifications range from 70% to 90%, depending on reaction conditions and purification methods.
- Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Acid-catalyzed esterification | Simple, cost-effective, well-established | Requires removal of acid catalyst; possible side reactions |
| Coupling agent-mediated esterification | Milder conditions, higher selectivity | More expensive reagents; potential for urea byproducts |
| Continuous flow synthesis | Scalable, reproducible, efficient | Requires specialized equipment |
Supporting Research Findings
Although direct synthesis details for this compound are limited, studies on closely related compounds provide insights:
- Esterification of 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with ethanol under reflux yields the corresponding ethyl ester effectively.
- Continuous flow reactors have been demonstrated to enhance yield and purity in similar pyridine ester syntheses by maintaining optimal reaction parameters.
- Analytical data such as NMR, MS, and IR spectra confirm the successful formation of the ester bond and the integrity of the pyridine ring.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | 3-methyl-6-oxo-1,6-dihydropyridine-2-acetic acid | Ethanol, sulfuric acid or p-TsOH | Reflux 4–12 h | 70–85 | Traditional, cost-effective |
| Coupling agent-mediated esterification | Same as above | Ethanol, DCC or EDC | Room temp to mild heating | 75–90 | Milder, higher selectivity |
| Continuous flow synthesis | Same as above | Ethanol, acid catalyst | Controlled flow, optimized temp | 80–90 | Industrial scale, reproducible |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate has been investigated for its potential as an antimicrobial agent. A study published in Acta Crystallographica highlighted the structural features that contribute to its biological activity, suggesting that modifications to the substituents on the pyridine ring could enhance its efficacy against specific pathogens .
Anticancer Potential
The compound's structural analogs have shown promise in cancer therapy. Research indicates that dihydropyridines can inhibit certain cancer cell lines by inducing apoptosis. A case study demonstrated that compounds with similar structures effectively reduced tumor growth in animal models . The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Nanocatalysis
This compound has been explored for its role in nanocatalysis. Its ability to form coordination compounds with metal ions makes it suitable for catalyzing various chemical reactions. A study discussed the use of heteropolyanions as nanocatalysts where this compound played a crucial role in enhancing reaction rates and selectivity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Substituent Position and Bioactivity : The introduction of electron-withdrawing groups (e.g., trifluoromethyl in ) or aromatic rings (e.g., phenyl in ) enhances biological activity by modulating electronic properties and binding affinity.
- Hybrid Structures: Quinazolinone-pyridinone hybrids (e.g., ) demonstrate dual inhibitory effects on kinases like EGFR and BRAF, highlighting the importance of hybrid frameworks in drug design.
Physical and Spectral Properties
- Melting Points: this compound: Not explicitly reported. Ethyl 3-(5-acetyl-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)-1H-pyrazole-4-carboxylate: 186–188°C . Quinazolinone hybrids (e.g., Compound 8 in ): >300°C, reflecting high thermal stability due to extended conjugation.
- Spectroscopic Data: 1H NMR: Pyridinone protons typically resonate between δ 6.0–7.0 ppm, while ester methyl groups appear near δ 1.2–1.4 ppm . IR: Strong C=O stretches (1650–1750 cm⁻¹) confirm the presence of ester and ketone groups .
Crystallographic and Conformational Analysis
- Crystal Packing : Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate forms a 3D network via C–H···O hydrogen bonds (d = 2.3–2.5 Å) and π-π interactions (3.814 Å) .
- SHELX Refinement : Most structures (e.g., ) are refined using SHELXL, ensuring high accuracy in bond length/angle determinations.
Q & A
Q. Table 1: Synthesis Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | THF | |
| Catalyst | TBAB (0.05 g, 0.15 mmol) | |
| Base | KCO (3.64 mmol) | |
| Reaction Time | 6 hours (RT) | |
| Yield | 77% |
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm functional groups. For example, a singlet at δ 10.72 ppm (DMSO-) corresponds to the NH proton, while carbonyl carbons appear at δ 175.1 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis determines the orthorhombic space group with cell parameters Å, Å, Å. Anisotropic displacement parameters validate atomic positions .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | ||
| Unit Cell Volume | 1759.06(7) Å | |
| R-factor | <0.05 (after omitting outliers) | |
| Disorder Handling | Split occupancy for ethyl group |
Advanced: How is partial structural disorder in the crystal lattice addressed during refinement?
Methodological Answer:
Partial disorder (e.g., in the ethyl or acetate groups) is resolved using SHELXL:
- Split Occupancy : The ethyl group is modeled with two conformers (major: 57% occupancy) .
- Restraints : C–H bond lengths and thermal displacement parameters () are constrained to stabilize refinement .
- Outlier Omission : Reflections with poor agreement (e.g., (0 0 2)) are excluded to improve R-factors .
Advanced: How to resolve contradictions between NMR data and X-ray crystallography results?
Methodological Answer:
Discrepancies (e.g., tautomeric forms) require complementary techniques:
- IR Spectroscopy : Validates carbonyl stretching frequencies (e.g., 1700–1750 cm for ester groups).
- Computational Chemistry : Density Functional Theory (DFT) optimizes molecular geometry and compares it with crystallographic data .
- Dynamic NMR : Detects tautomerization in solution if X-ray shows a static structure .
Advanced: How are hydrogen-bonding networks analyzed in crystal packing?
Methodological Answer:
Q. Table 3: Hydrogen-Bond Geometry
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) | Reference |
|---|---|---|---|---|---|
| C8–H8···O4 | 0.93 | 2.42 | 3.212 | 143.2 | |
| C12–H12B···O2 | 0.97 | 2.51 | 3.328 | 142.5 |
Basic: What computational tools are recommended for refining crystallographic data?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
